
Propanedioic acid, ethyl(1-methyl-3-oxopropyl)-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedioic acid, ethyl(1-methyl-3-oxopropyl)-, diethyl ester is a chemical compound with the molecular formula C13H22O5 . It is known for its unique structure, which includes ester functional groups and an aldehyde group. This compound is used in various scientific research applications due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, ethyl(1-methyl-3-oxopropyl)-, diethyl ester typically involves esterification reactions. One common method is the reaction of propanedioic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the diethyl ester. The reaction conditions usually involve refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
化学反应分析
Types of Reactions
Propanedioic acid, ethyl(1-methyl-3-oxopropyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters or amides.
科学研究应用
Propanedioic acid, ethyl(1-methyl-3-oxopropyl)-, diethyl ester is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of polymers, resins, and other materials.
作用机制
The mechanism of action of propanedioic acid, ethyl(1-methyl-3-oxopropyl)-, diethyl ester involves its reactivity with various nucleophiles and electrophiles. The ester groups can be hydrolyzed to form carboxylic acids, which can further participate in various biochemical pathways. The aldehyde group can undergo oxidation or reduction, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
Propanedioic acid, diethyl ester: Lacks the aldehyde group, making it less reactive in certain reactions.
Propanedioic acid, ethyl(1-methyl-2-oxopropyl)-, diethyl ester: Has a different substitution pattern, affecting its reactivity and applications.
Uniqueness
Propanedioic acid, ethyl(1-methyl-3-oxopropyl)-, diethyl ester is unique due to the presence of both ester and aldehyde functional groups, which provide a wide range of reactivity and versatility in various chemical reactions and applications.
属性
CAS 编号 |
58349-52-3 |
|---|---|
分子式 |
C13H22O5 |
分子量 |
258.31 g/mol |
IUPAC 名称 |
diethyl 2-ethyl-2-(4-oxobutan-2-yl)propanedioate |
InChI |
InChI=1S/C13H22O5/c1-5-13(10(4)8-9-14,11(15)17-6-2)12(16)18-7-3/h9-10H,5-8H2,1-4H3 |
InChI 键 |
CQGQGPWZIAWAHD-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(C)CC=O)(C(=O)OCC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


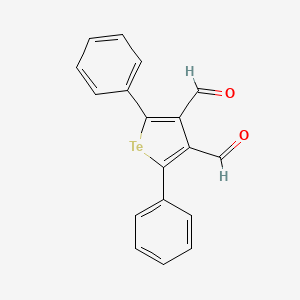
![Methyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14622054.png)
![1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14622055.png)
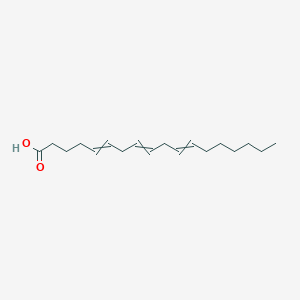
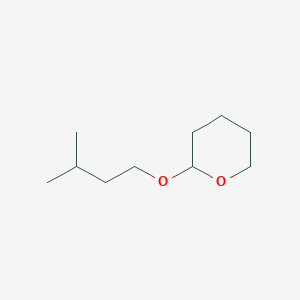
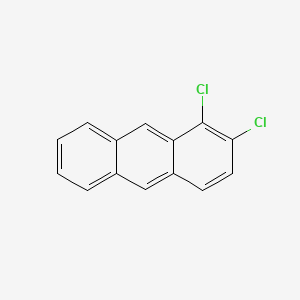
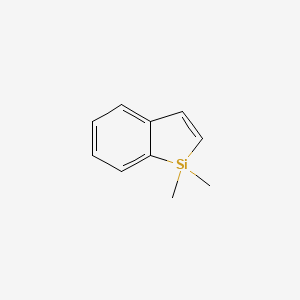
![5-[4-(2-Phenylethenyl)phenyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14622078.png)
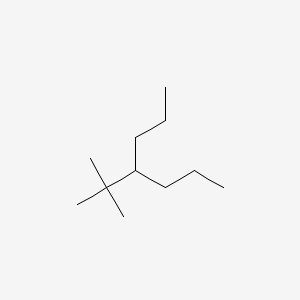

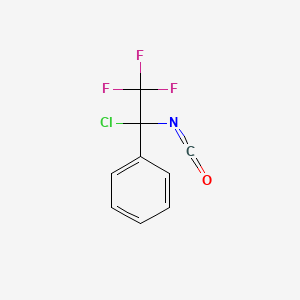
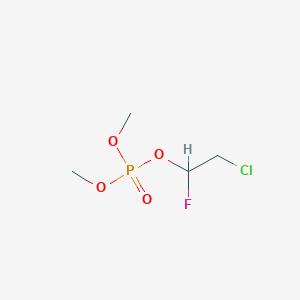
![1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14622113.png)
![2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)-](/img/structure/B14622120.png)
